Tert-butyl (5-formyl-6-hydroxypyridin-3-YL)methylcarbamate
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Overview
Description
Tert-butyl (5-formyl-6-hydroxypyridin-3-YL)methylcarbamate is a chemical compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol . This compound is characterized by the presence of a pyridine ring substituted with formyl, hydroxyl, and carbamate groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (5-formyl-6-hydroxypyridin-3-YL)methylcarbamate typically involves the reaction of 5-formyl-6-hydroxypyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (5-formyl-6-hydroxypyridin-3-YL)methylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: 5-formyl-6-oxopyridin-3-YL)methylcarbamate.
Reduction: Tert-butyl (5-hydroxymethyl-6-hydroxypyridin-3-YL)methylcarbamate.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl (5-formyl-6-hydroxypyridin-3-YL)methylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl (5-formyl-6-hydroxypyridin-3-YL)methylcarbamate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The formyl and hydroxyl groups may play a role in its binding affinity and reactivity with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- Tert-butyl (5-methoxypyridin-3-yl)methylcarbamate
- Tert-butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate
Uniqueness
Tert-butyl (5-formyl-6-hydroxypyridin-3-YL)methylcarbamate is unique due to the presence of both formyl and hydroxyl groups on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations compared to its analogs .
Properties
Molecular Formula |
C12H16N2O4 |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
tert-butyl N-[(5-formyl-6-oxo-1H-pyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-6-8-4-9(7-15)10(16)13-5-8/h4-5,7H,6H2,1-3H3,(H,13,16)(H,14,17) |
InChI Key |
HWSCNMXGSHYAKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CNC(=O)C(=C1)C=O |
Origin of Product |
United States |
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